2-Ethoxyethyl 4-methylbenzoate
Description
2-Ethoxyethyl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid, where the carboxylic acid group is esterified with a 2-ethoxyethyl alcohol moiety. The ethoxyethyl group likely enhances solubility in polar organic solvents compared to simpler alkyl esters, while the para-methyl substituent on the aromatic ring may influence steric and electronic characteristics .
Properties
CAS No. |
90327-10-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethoxyethyl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-8-9-15-12(13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
XPFDTHXUAZHOHS-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is a fundamental reaction for esters, yielding the corresponding carboxylic acid and alcohol. For 2-ethoxyethyl 4-methylbenzoate:
-
Acid-Catalyzed Hydrolysis :
In the presence of aqueous acid (e.g., H₂SO₄), the ester undergoes cleavage to form 4-methylbenzoic acid and 2-ethoxyethanol .
Example Conditions : Reflux with 10% HCl in methanol/water (100°C, 2.5 hours) . -
Base-Catalyzed Hydrolysis (Saponification) :
Under alkaline conditions (e.g., NaOH), the reaction produces sodium 4-methylbenzoate and 2-ethoxyethanol .
Example Conditions : Reflux with 5% NaOH in ethanol.
Transesterification
The 2-ethoxyethyl group can be replaced by other alcohols via transesterification. For instance, reaction with methanol in the presence of a catalyst produces methyl 4-methylbenzoate :
-
Catalysts : Sulfuric acid or sodium methoxide.
Reduction
Reduction of the ester group with strong reducing agents converts it into a primary alcohol. For example:
-
Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 2–4 hours.
Oxidation
The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong conditions:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.
-
Conditions : Heating under reflux (100–120°C, 8–12 hours).
Nucleophilic Substitution
The ester carbonyl is susceptible to nucleophilic attack. For example, reaction with amines forms amides:
Electrophilic Aromatic Substitution
The 4-methyl group activates the aromatic ring toward electrophilic substitution, though the ester group is meta-directing. Nitration and sulfonation occur at specific positions:
-
Nitration :
-
Sulfonation :
Thermal Decomposition
At elevated temperatures (>200°C), the ester undergoes pyrolysis, producing 4-methylbenzoic acid and ethylene oxide derivatives .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Phenyl 4-Methylbenzoate (CAS 1900-85-2)
- Structure : The aromatic phenyl group replaces the 2-ethoxyethyl chain.
- Molecular Formula : C₁₄H₁₂O₂ (MW: 212.24 g/mol).
- Properties : Lower polarity due to the bulky phenyl group, leading to reduced water solubility compared to ethoxyethyl esters. It is typically used in organic synthesis and material science .
- Applications : Acts as a precursor in polymer chemistry or as a UV stabilizer due to its aromaticity.
(b) Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
- Structure : Features an ethyl ester and an ortho-methoxy substituent.
- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).
- Soluble in ethanol and other organic solvents, with a melting point of ~25°C .
- Applications : Used as a flavoring agent or intermediate in pharmaceuticals.
(c) Ethoxylated Ethyl-4-Aminobenzoate
- Structure: Ethylene oxide-modified ethyl ester with a para-amino group.
- Molecular Formula: C₅₉H₁₁₁NO₂₇ (MW: 1266.6 g/mol).
- Properties : High water solubility due to extensive ethoxylation; forms viscous liquids. Ethylene oxide content <1 ppm ensures low toxicity .
- Applications : Utilized in cosmetics as a UV filter or surfactant.
(d) 2-(4-Bromophenyl)-2-Oxoethyl 4-Methylbenzoate
- Structure : Phenacyl ester with a bromophenyl ketone group.
- Properties : Crystalline solid studied for its photolabile properties.
- Applications : Serves as a photo-removable protecting group in organic synthesis .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|
| 2-Ethoxyethyl 4-methylbenzoate* | ~194.23 | Organic solvents (e.g., DCM, THF) | Ethoxyethyl ester, para-methyl |
| Phenyl 4-methylbenzoate | 212.24 | Low water solubility | Phenyl ester, para-methyl |
| Ethyl 2-methoxybenzoate | 180.20 | Ethanol, diethyl ether | Ethyl ester, ortho-methoxy |
| Ethoxylated ethyl-4-aminobenzoate | 1266.6 | Water, polar solvents | Ethoxylated amine, ester |
*Estimated based on structural analogs.
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